Ruthenium, bis(h6-benzene)di-m-chlorodichlorodi-

Beschreibung

Chemical Identity:

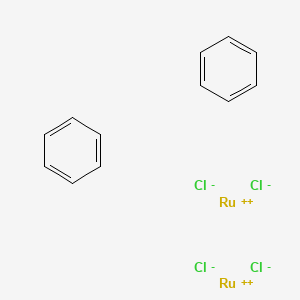

The compound Ruthenium, bis(h6-benzene)di-μ-chlorodichlorodi- (CAS 37366-09-9) is a dinuclear ruthenium complex with the molecular formula C₁₂H₁₂Cl₄Ru₂ . It is also referred to as benzeneruthenium(II) chloride dimer or bis(h6-benzene)tetrachlorodiruthenium.

Structure and Bonding:

The structure consists of two ruthenium centers bridged by two μ-chloride ligands, with each ruthenium atom additionally coordinated to an h6-benzene ligand and two terminal chloride ligands (Fig. 2, compound 2 in ). This dimeric arrangement stabilizes the Ru(II) oxidation state and facilitates electron transfer between the metal centers.

Its stability under ambient conditions makes it a versatile precursor for catalytic and organometallic applications .

Eigenschaften

Molekularformel |

C12H12Cl4Ru2 |

|---|---|

Molekulargewicht |

500.2 g/mol |

IUPAC-Name |

benzene;ruthenium(2+);tetrachloride |

InChI |

InChI=1S/2C6H6.4ClH.2Ru/c2*1-2-4-6-5-3-1;;;;;;/h2*1-6H;4*1H;;/q;;;;;;2*+2/p-4 |

InChI-Schlüssel |

YGXMUPKIEHNBNQ-UHFFFAOYSA-J |

Kanonische SMILES |

C1=CC=CC=C1.C1=CC=CC=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2].[Ru+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The compound is typically prepared by the reaction of cyclohexadienes with hydrated ruthenium trichloride. The reaction conditions involve the use of solvents like chloroform and the process is often carried out under an inert atmosphere to prevent oxidation . Industrial production methods are similar but scaled up to accommodate larger quantities. The compound can be viewed as an edge-shared bioctahedral structure, with each ruthenium center coordinated to three chloride ligands and a benzene ring .

Analyse Chemischer Reaktionen

Ruthenium, bis(h6-benzene)di-m-chlorodichlorodi- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.

Reduction: It can be reduced to form lower oxidation state complexes.

Substitution: The compound reacts with Lewis bases to give monometallic adducts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and Lewis bases like triphenylphosphine. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Transfer Hydrogenation and Aerobic Alcohol Oxidation

Ruthenium complexes are effective catalysts in transfer hydrogenation and aerobic alcohol oxidation reactions. These processes are essential for the synthesis of fine chemicals and pharmaceuticals. The half-sandwich complexes containing ruthenium exhibit high reactivity due to their ability to facilitate electron transfer processes, which are crucial in these catalytic cycles .

1.2 SNAr Reactions

The bis(h6-benzene) ruthenium(II) complex has been utilized as a catalyst for nucleophilic aromatic substitution (SNAr) reactions. These reactions are particularly relevant in organic synthesis for constructing complex molecular architectures. The ability of the ruthenium complex to activate fluoroarenes enhances the efficiency of these transformations .

Photochemical Applications

2.1 Photocatalysis

Ruthenium complexes are well-known for their photocatalytic properties, particularly in the oxidation of thioethers and other organic substrates under visible light irradiation. The complex can absorb light to form long-lived excited states that participate in electron transfer reactions, making them suitable for photochemical applications such as organic synthesis and environmental remediation .

2.2 Luminescent Properties

The luminescent properties of ruthenium complexes make them valuable as photoprobes in biological systems. Their ability to emit light upon excitation allows for applications in bioimaging and sensing, providing insights into cellular processes and molecular interactions .

Biological Applications

3.1 Anticancer Agents

Ruthenium-based compounds have shown promise as anticancer agents due to their ability to interact with DNA and induce apoptosis in cancer cells. The mechanism often involves the formation of reactive oxygen species (ROS) that can damage cellular components, leading to cell death. Studies have demonstrated that certain ruthenium complexes exhibit cytotoxicity against various cancer cell lines, making them potential candidates for further development as therapeutic agents .

3.2 Antibacterial Activity

In addition to anticancer properties, some ruthenium complexes have displayed antibacterial activity. Their mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways, providing a novel approach to combat antibiotic-resistant strains .

Case Studies

Wirkmechanismus

The mechanism by which ruthenium, bis(h6-benzene)di-m-chlorodichlorodi- exerts its effects involves coordination to various molecular targets. In catalytic processes, the ruthenium center acts as a Lewis acid, facilitating the activation of substrates. In biological systems, the compound can interact with DNA and proteins, leading to its anticancer and antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Dichloro(mesitylene)ruthenium(II) Dimer (C₁₈H₂₄Cl₄Ru₂)

Structural Differences :

This compound (Fig. 2, compound 3 in ) replaces benzene with mesitylene (1,3,5-trimethylbenzene). The methyl groups enhance electron-donating effects, increasing electron density at the Ru center compared to the benzene analog.

Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) (C₄₂H₃₅ClP₂Ru)

Key Differences: This mononuclear complex (Fig. 2, compound 4 in ) features an indenyl ligand (a fused bicyclic aromatic system) and triphenylphosphine (TPP).

Functional Implications :

Tris(triphenylphosphine)ruthenium(II) Dichloride (C₅₄H₄₅Cl₂P₃Ru)

Structural Contrast: A mononuclear complex with three TPP ligands (Fig. 2, compound 6 in ), lacking bridging chlorides or arene ligands.

Functional Comparison :

- Nuclearity: Mononuclear structure limits metal-metal interactions, altering redox properties.

- Applications : Preferentially used in homogeneous catalysis (e.g., C–H activation) due to high solubility and tunable ligand environment .

Biologische Aktivität

Ruthenium complexes, particularly those involving bis(h6-benzene) coordination, have garnered significant attention in the field of medicinal chemistry due to their unique biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with the compound "Ruthenium, bis(h6-benzene)di-m-chlorodichlorodi-."

Overview of Ruthenium Complexes

Ruthenium is a transition metal that can form various coordination complexes. The compound in focus, "Ruthenium, bis(h6-benzene)di-m-chlorodichlorodi-", features a central ruthenium atom coordinated to two hexa-substituted benzene rings and bridged by chloride ligands. This structure influences its biological activity, particularly in anticancer applications.

The biological activity of ruthenium complexes can be attributed to several mechanisms:

- DNA Interaction : Ruthenium complexes can bind to DNA, leading to the formation of DNA adducts that disrupt replication and transcription processes.

- Enzyme Inhibition : They may inhibit specific enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.

- Reactive Oxygen Species (ROS) Generation : These complexes can induce oxidative stress within cells, contributing to apoptosis in cancer cells.

Biological Activity Data

Research has demonstrated that ruthenium complexes exhibit notable anticancer properties. Below is a summary table highlighting key findings from various studies.

Case Studies

-

Anticancer Activity :

A study published in ResearchGate investigated the synthesis and anticancer activity of ruthenium(II) complexes with aroylhydrazone ligands. The results indicated that these complexes exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving DNA binding and ROS production . -

Mechanistic Insights :

Another research article highlighted the interaction between ruthenium complexes and cellular targets. It was found that these compounds could effectively inhibit topoisomerase II activity, leading to DNA damage and subsequent apoptosis in cancer cells . -

In Vivo Efficacy :

An in vivo study demonstrated that ruthenium complexes significantly reduced tumor sizes in xenograft models compared to controls. This study emphasized the potential for these compounds as therapeutic agents in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.